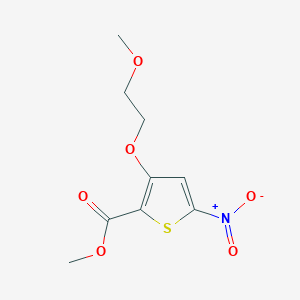

Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate

CAS No.:

Cat. No.: VC16219338

Molecular Formula: C9H11NO6S

Molecular Weight: 261.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO6S |

|---|---|

| Molecular Weight | 261.25 g/mol |

| IUPAC Name | methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C9H11NO6S/c1-14-3-4-16-6-5-7(10(12)13)17-8(6)9(11)15-2/h5H,3-4H2,1-2H3 |

| Standard InChI Key | AGCOOAKNANFYBY-UHFFFAOYSA-N |

| Canonical SMILES | COCCOC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate features a thiophene ring substituted at the 3-position with a 2-methoxyethoxy group and at the 5-position with a nitro group. The carboxylate moiety at the 2-position is esterified with a methyl group. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions in biological systems .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 261.25 g/mol |

| Canonical SMILES | COCCOC1=C(SC(=C1)N+[O-])C(=O)OC |

| InChI Key | AGCOOAKNANFYBY-UHFFFAOYSA-N |

| XLogP3-AA | 1.8 |

| Topological Polar Surface Area | 119 Ų |

Data derived from PubChem and vendor specifications highlight its moderate lipophilicity () and high polar surface area, suggesting limited blood-brain barrier permeability but potential for aqueous solubility in specific formulations .

Spectroscopic and Computational Data

The compound’s structural validation relies on spectral techniques such as NMR and mass spectrometry. Computational models predict a planar thiophene ring with the nitro group inducing electron-withdrawing effects, stabilizing the carboxylate ester. Density functional theory (DFT) simulations further reveal intramolecular hydrogen bonding between the nitro oxygen and methoxyethoxy chain, contributing to conformational rigidity.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate typically involves sequential functionalization of a thiophene scaffold. A common route proceeds as follows:

-

Nitration of Thiophene Derivatives: Direct nitration of 3-(2-methoxyethoxy)thiophene-2-carboxylate using nitric acid in sulfuric acid introduces the nitro group at the 5-position.

-

Esterification: Subsequent methylation of the carboxylic acid intermediate with methanol and thionyl chloride yields the final ester .

Alternative methods employ cross-coupling reactions to install the methoxyethoxy group post-nitration, though these are less efficient due to competing side reactions.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | , , 0–5°C | 65–72 |

| Esterification | , , reflux | 85–90 |

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Purity exceeding 98% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

-

Nitro Group: Critical for electrophilic interactions with cysteine residues in sEH .

-

Methoxyethoxy Chain: Optimizes solubility and pharmacokinetic properties without steric hindrance.

-

Methyl Ester: Serves as a metabolically labile group, enabling prodrug strategies .

Pharmaceutical and Industrial Applications

Lead Compound for Metabolic Disorders

The compound’s dual potential as an sEH inhibitor and FXR modulator positions it as a candidate for treating non-alcoholic steatohepatitis (NASH). Preclinical models of analogous molecules show reduced hepatic inflammation and fibrosis via epoxy fatty acid stabilization .

Chemical Intermediate in Drug Discovery

Its scaffold is utilized to synthesize libraries of thiophene-based analogs for high-throughput screening. Recent patents highlight derivatives with enhanced selectivity for kinase targets implicated in oncology.

Future Directions and Research Gaps

Target Validation

In vivo studies are required to confirm target engagement and efficacy in disease models. Computational docking studies suggest unexplored interactions with prostaglandin receptors, warranting further investigation .

Formulation Development

Nanoemulsion and liposomal delivery systems could address solubility limitations, enhancing bioavailability for oral administration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume